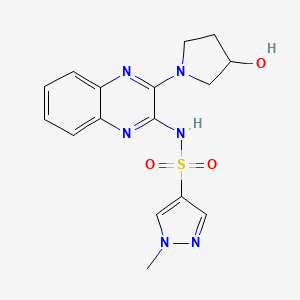

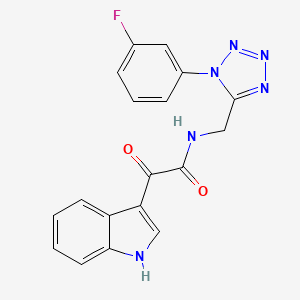

![molecular formula C19H19N3O3 B2413458 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-63-2](/img/structure/B2413458.png)

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Activity

The synthesized compound has demonstrated antibacterial potency against various gram-positive and gram-negative microorganisms. Specifically, compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas (Xi) exhibited remarkable activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at a concentration of 1.6 µg/mL. This finding suggests its potential as an antibacterial agent .

Antitubercular Activity

The same compound (Xi) also displayed antitubercular activity, inhibiting the growth of Mycobacterium tuberculosis at a minimum concentration of 6.25 µg/mL. Given the global challenge of drug-resistant tuberculosis, this compound could serve as a lead for further optimization and development of new antitubercular agents .

Anti-HIV Activity

Compound Xi exhibited anti-HIV activity against both HIV1 and HIV2 at a concentration of 1.17 µg/mL. Considering the co-infection risk between tuberculosis and HIV, this finding underscores its potential as a dual-action therapeutic agent .

New Scaffold for Antimicrobial Agents

The synthesized quinazolines, including this compound, offer new scaffolds for antimicrobial activity. These novel structures may inspire further research and drug development in the fight against infectious diseases .

Drug Discovery and Material Synthesis

Given its unique structure, 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide could be explored in drug discovery programs or as a building block for material synthesis. Its properties may find applications in designing novel pharmaceuticals or functional materials .

Medicinal Chemistry and Pharmacology

The compound’s quinazoline backbone aligns with recent interest in pyrimidines and condensed pyrimidines as potential druggable molecules. Medicinal chemists and pharmacologists may investigate its behavior and interactions for therapeutic purposes .

Mécanisme D'action

Target of Action

Similar quinazolinone analogues have been tested for their antibacterial, antitubercular, and anti-hiv potencies .

Mode of Action

It’s known that quinazolinone analogues interact with their targets to exert their effects .

Biochemical Pathways

Quinazolinone analogues are known to interfere with various biochemical pathways to exert their antibacterial, antitubercular, and anti-hiv effects .

Result of Action

Quinazolinone analogues have shown promising antimicrobial, antitubercular, and anti-hiv activities .

Propriétés

IUPAC Name |

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-25-12-18(23)21-14-7-6-8-15(11-14)22-13(2)20-17-10-5-4-9-16(17)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTXOXNNDUVOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

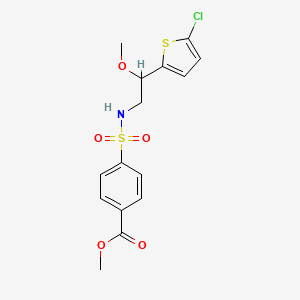

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)

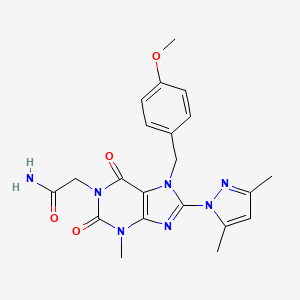

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)

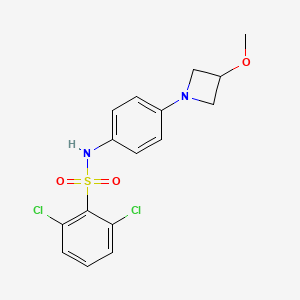

![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)

![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)

![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)